molecular formula C13H16O4 B8486491 6'-Hydroxy-2'-(tetrahydropyran-2-yloxy)acetophenone CAS No. 63854-17-1

6'-Hydroxy-2'-(tetrahydropyran-2-yloxy)acetophenone

Cat. No. B8486491
CAS RN: 63854-17-1
M. Wt: 236.26 g/mol
InChI Key: UOVMXPNLPFPZED-UHFFFAOYSA-N
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Description

6'-Hydroxy-2'-(tetrahydropyran-2-yloxy)acetophenone is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-Hydroxy-2'-(tetrahydropyran-2-yloxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Hydroxy-2'-(tetrahydropyran-2-yloxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63854-17-1

Product Name

6'-Hydroxy-2'-(tetrahydropyran-2-yloxy)acetophenone

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-[2-hydroxy-6-(oxan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C13H16O4/c1-9(14)13-10(15)5-4-6-11(13)17-12-7-2-3-8-16-12/h4-6,12,15H,2-3,7-8H2,1H3

InChI Key

UOVMXPNLPFPZED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC2CCCCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2′,6′-Dihydroxyacetophenone (5.0 g) was dissolved in dioxane (20 mL) and 3,4-dihydro-2H-pyran (16 mL). To the solution was added p-toluenesulfonic acid monohydrate (0.21 g), and the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was diluted with diethyl ether, and the mixture was washed with 5% aqueous potassium carbonate solution. The organic layer was extracted with 2 mol/L aqueous sodium hydroxide solution, and the aqueous layer was neutralized until pH was about 8. The resulting mixture was extracted with diethyl ether. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate to give the title compound (5.64 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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